molecular formula C11H12O B8558909 3-Methoxy-1,2-dihydronaphthalene CAS No. 40815-23-4

3-Methoxy-1,2-dihydronaphthalene

Cat. No. B8558909
Key on ui cas rn: 40815-23-4
M. Wt: 160.21 g/mol
InChI Key: KAXGJEZZRYHXPJ-UHFFFAOYSA-N
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Patent
US05462954

Procedure details

A mixture of 1.4 g of 2-tetralone, 1.5 mL of methyl orthoformate, and a few crystals of para-toluenesulfonic acid monohydrate in 75 mL of benzene was stirred for 22 hours and then evaporated in vacuo. The residue was chromatographed on Florisil® eluting with hexane/ethyl ether to provide 1.15 g (75%) of the desired title intermediate. NMR.
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
methyl orthoformate
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][C:2]1=[O:11].[CH:12]([O-])([O-])OC.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1C=CC=CC=1>[CH3:12][O:11][C:2]1[CH2:3][CH2:4][C:5]2[C:10]([CH:1]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2 |f:2.3|

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
C1C(CCC2=CC=CC=C12)=O
Name
methyl orthoformate
Quantity
1.5 mL
Type
reactant
Smiles
C(OC)([O-])[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
75 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on Florisil®
WASH
Type
WASH
Details
eluting with hexane/ethyl ether

Outcomes

Product
Name
Type
product
Smiles
COC=1CCC2=CC=CC=C2C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.15 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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